REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][CH:14]=1)[O:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:9](=[O:11])[CH2:8][CH2:7][CH2:6][O:5][C:4]=2[CH:3]=1
|
Name
|
polyphosphoric acid
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
58 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(OCCCC(=O)O)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
CUSTOM
|
Details
|
The toluene was decanted through a plug of celite
|
Type
|
WASH
|
Details
|
the remaining slurry was washed repeatedly with toluene and ethylacetate
|
Type
|
CONCENTRATION
|
Details
|
The eluent was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (4:1 hex:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(OCCCC2=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |